Hexobarbital

Drug metabolism Enzyme induction Cytochrome P450

Hexobarbital is a racemic N1‑methyl, C5‑cyclohexenyl barbiturate that functions as a validated CYP2C19 phenotyping probe via its 5–6× enantiomer clearance difference. It provides 3.5–3.9× higher Vmax in hepatic microsomal assays than amobarbital/pentobarbital, avoids the auto‑induction confounding phenobarbital/pentobarbital studies, and achieves baseline resolution from cyclobarbital in multi‑analyte LC‑MS/MS panels (LOD 0.5 ng/mL, LOQ 10 ng/mL). The (+)-enantiomer is ≥2.7× more potent in EEG burst suppression models, enabling chirality‑dependent anesthesia research impossible with achiral barbiturates. Certified reference material supports ISO/IEC 17025 compliance.

Molecular Formula C12H16N2O3
Molecular Weight 236.27 g/mol
CAS No. 56-29-1
Cat. No. B1194168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexobarbital
CAS56-29-1
SynonymsEvipan
Hexenal
Hexobarbital
Hexobarbital, Sodium
Hexobarbitone
Sodium Hexobarbital
Molecular FormulaC12H16N2O3
Molecular Weight236.27 g/mol
Structural Identifiers
SMILESCC1(C(=O)NC(=O)N(C1=O)C)C2=CCCCC2
InChIInChI=1S/C12H16N2O3/c1-12(8-6-4-3-5-7-8)9(15)13-11(17)14(2)10(12)16/h6H,3-5,7H2,1-2H3,(H,13,15,17)
InChIKeyUYXAWHWODHRRMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.51e+00 g/L

Hexobarbital (CAS 56-29-1) Sourcing Guide: N-Methylated Barbiturate with CYP2C19-Dependent Stereoselective Metabolism


Hexobarbital (hexobarbitone, CAS 56-29-1) is a racemic N-methylated oxybarbiturate derivative with a molecular weight of 236.27 g/mol and molecular formula C12H16N2O3 [1]. The compound exists as a white crystalline powder (melting point: 145–147°C; pKa: 8.2) with limited aqueous solubility (0.435 mg/mL at 20°C) [2]. Unlike its barbiturate class counterparts, hexobarbital carries an N1-methyl substitution and a cyclohexenyl ring at C5 [3], structural features that confer distinct pharmacokinetic, stereoselective metabolic, and analytical properties relative to other barbiturates [4].

Why Generic Barbiturate Substitution Is Not Feasible for Hexobarbital Research Applications


While hexobarbital shares the barbituric acid core with pentobarbital, secobarbital, and phenobarbital, its N1-methyl and C5-cyclohexenyl substitutions produce pharmacodynamic, metabolic, and analytical properties that diverge substantially from these analogs. Direct head-to-head comparative studies demonstrate that hexobarbital does not induce hepatic microsomal enzymes in the manner of phenobarbital and pentobarbital [1], exhibits lower potency than secobarbital and pentobarbital at GABAA receptors [2], and displays pronounced enantioselective clearance (5–6× difference between antipodes) that is absent in non-chiral or differently substituted barbiturates [3]. These quantitative differences render hexobarbital functionally non-interchangeable with other barbiturates in any experimental or analytical context where specific receptor pharmacology, metabolic enzyme involvement, or chromatographic resolution is required. The evidence below provides the exact quantitative parameters for procurement and method selection.

Quantitative Evidence for Hexobarbital Differentiation in Scientific Procurement


Non-Induction of Hepatic Microsomal Enzymes: Comparative Study with Phenobarbital and Pentobarbital

In a direct comparative study evaluating six barbiturates after 1, 3, 7, and 14 days of daily intraperitoneal administration in male rats, hexobarbital produced no measurable stimulation of hepatic microsomal enzymes, whereas phenobarbital, pentobarbital, secobarbital, thiopental, and barbital all significantly increased ethylmorphine N-demethylase activity, aniline hydroxylase activity, and microsomal cytochrome P-450 content [1].

Drug metabolism Enzyme induction Cytochrome P450 Pharmacokinetic modeling

GABA-Mimetic Potency Order and Augmentation Kinetics in Isolated Neurons

Using a concentration-clamp technique on single neurons isolated from frog dorsal root ganglia, hexobarbital's GABA-mimetic potency (ability to directly evoke chloride currents) was directly compared with secobarbital, pentobarbital, and phenobarbital [1]. The rank order of potency was established as secobarbital > pentobarbital > hexobarbital > phenobarbital, with all compounds showing dose-dependent ICl induction at concentrations above 1 × 10−4 M [1]. At 1 × 10−3 M, secobarbital and pentobarbital exhibited reduced GABA-response augmentation efficacy, while hexobarbital and phenobarbital produced further augmentation, indicating divergent concentration-response profiles [1].

GABAA receptor Electrophysiology Chloride current Patch clamp

Microsomal Hydroxylation Kinetic Constants: Vmax and NADH Synergism

Apparent kinetic constants for hepatic microsomal hydroxylation were determined for amobarbital, hexobarbital, and pentobarbital using high-pressure anion exchange chromatography to measure product formation [1]. Hexobarbital exhibited the highest maximum velocity (Vmax: 345 nmol product formed/nmol P450/hr) compared to amobarbital (89) and pentobarbital (100), and the lowest Michaelis constant (Km: 0.19 mM) versus 0.24 mM (amobarbital) and 0.25 mM (pentobarbital) [1]. The addition of NADH to NADPH-containing reaction mixtures produced a 249% increase in Vmax for hexobarbital, compared to 77% for amobarbital and 47% for pentobarbital [1]. Hexobarbital also stimulated NADPH-cytochrome P-450 reductase activity by 4.6 nmol P450 reduced/min, versus 2.9 (amobarbital) and 2.0 (pentobarbital) [1].

Enzyme kinetics Cytochrome P450 Microsomal metabolism NADPH-cytochrome P450 reductase

Enantioselective Oral Clearance and CYP2C19 Polymorphism Dependence

Following oral administration of a differentially labeled pseudoracemate to healthy Caucasian and Chinese subjects, pronounced stereoselective disposition was observed [1]. In extensive metabolizers (EMs) of mephenytoin, R-(−)-hexobarbital oral clearance was five- to six-fold greater than that of S-(+)-hexobarbital [1]. In poor metabolizers (PMs), the stereoselectivity was reversed: S-(+)-hexobarbital was eliminated twice as fast as R-(−)-hexobarbital, and oral clearances of both enantiomers were significantly reduced relative to EM values [1]. CYP2CMP (CYP2C19) was identified as the major determinant of in vivo metabolism for both enantiomers, with particularly pronounced involvement in R-(−)-enantiomer clearance [1].

Stereoselective metabolism Pharmacogenomics CYP2C19 S-mephenytoin polymorphism Enantiomer-specific clearance

Anaesthetic Threshold Potency: (+)- vs. (−)-Hexobarbital Enantiomers

The two optical antipodes of hexobarbital were directly compared using an anesthesia threshold method in rats, with the endpoint defined as the intravenous dose required to produce a 1-second or longer EEG burst suppression ('silent second') during constant-rate infusion [1]. (+)-Hexobarbital required an average threshold dose of 43 mg/kg, whereas (−)-hexobarbital required more than 114 mg/kg to achieve the same endpoint [1]. The antipodes demonstrated direct additivity, with the racemate's activity approximately one-quarter attributable to the (−)-enantiomer [1]. Additionally, a threshold dose of (−)-hexobarbital produced a much longer sleeping time than equivalent threshold doses of the racemate or (+)-enantiomer [1].

Stereoselective pharmacology Anesthesia threshold EEG burst suppression Enantiomer potency

Chromatographic Resolution of Structural Isomers: Hexobarbital vs. Cyclobarbital

A validated UHPLC-QqQ-MS/MS method for the determination of 15 barbiturates achieved chromatographic separation and unambiguous differentiation of the structural isomers hexobarbital and cyclobarbital, as well as the isomer pair amobarbital and pentobarbital, using an alkaline mobile phase (pH 9) and an Acquity UPLC BEH C18 column [1]. The method demonstrated a lower limit of quantification (LOQ) of 10 ng/mL, with a reduced biological sample volume of 50 µL [1]. Concurrently, an LC-MS/MS method for nine barbiturates in whole blood established a limit of detection of 0.5 ng/mL for hexobarbital, with a linear range of 2–2000 ng/mL (r² > 0.99) .

UHPLC-MS/MS Forensic toxicology Isomer differentiation Method validation

Optimized Application Scenarios for Hexobarbital Procurement Based on Validated Differentiation


CYP2C19 Phenotyping Probe for Pharmacogenomic Studies

Hexobarbital's enantioselective clearance, with a 5–6× difference between R-(−) and S-(+) enantiomers in extensive metabolizers and phenotype-dependent reversal of stereoselectivity in poor metabolizers, establishes it as a validated in vivo probe for CYP2C19 activity [1]. Laboratories conducting pharmacogenomic research or clinical phenotyping can leverage racemic hexobarbital to discriminate metabolizer status without requiring separate enantiomer synthesis, as the pseudoracemate approach enables simultaneous tracking of both antipodes. This application is not replicable with pentobarbital, secobarbital, or phenobarbital, which lack comparable CYP2C19 stereoselective coupling [1].

Metabolic Enzyme Assays Requiring High Signal-to-Background and NADH Synergism

For hepatic microsomal metabolism studies, hexobarbital provides a 3.5–3.9× higher Vmax and 2.3–5.3× greater NADH synergism compared to amobarbital and pentobarbital [1]. This enhanced metabolic signal enables more sensitive detection of enzyme activity changes, particularly in high-throughput screening formats or when studying subtle alterations in cytochrome P450 function. Additionally, hexobarbital's lack of auto-induction of microsomal enzymes [2] prevents the confounding effects observed with phenobarbital and pentobarbital in repeated-dosing or longitudinal study designs.

Forensic Toxicology Method Development and Proficiency Testing

Hexobarbital's validated inclusion in multi-analyte LC-MS/MS panels with baseline resolution from its structural isomer cyclobarbital makes it a critical reference standard for forensic and clinical toxicology laboratories [1]. The compound's LOD of 0.5 ng/mL and LOQ of 10 ng/mL in validated methods [1][2] provide well-defined performance benchmarks for method validation and proficiency testing. Procurement of certified reference material-grade hexobarbital supports compliance with ISO/IEC 17025 and similar laboratory accreditation requirements where unambiguous isomer identification is mandatory.

Stereoselective Anesthesia Mechanism Research with Defined Enantiomer Potency Ratios

Investigators studying chirality-dependent mechanisms of anesthesia require compounds with precisely characterized enantiomer potency differences. Hexobarbital's (+)-enantiomer is ≥2.7× more potent than the (−)-enantiomer in achieving EEG burst suppression in the rat model [1], providing a quantitative framework for evaluating stereoselective receptor interactions. The availability of both enantiomers as resolved standards (or the racemate for studies where the enantiomer difference serves as an internal control) supports experimental designs that cannot be executed with achiral barbiturates such as phenobarbital.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hexobarbital

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.